N,N,N',N',2-Pentamethylpropane-1,3-diamine
Overview
Description
N,N,N’,N’,2-Pentamethylpropane-1,3-diamine is an organic compound with the chemical formula C8H20N2. It is a derivative of propane-1,3-diamine where the hydrogen atoms on the nitrogen atoms are replaced by methyl groups. This compound is known for its use in various chemical reactions and industrial applications due to its unique structure and properties.
Mechanism of Action
Target of Action
Similar compounds, such as n,n,n’,n’-tetramethyl-1,3-propanediamine, have been used as catalysts for the baylis-hillman reaction of cycloalkenones . They have also been used in the preparation of homodimeric asymmetric monomethine cyanine dyes during the bisquaternization process .
Mode of Action
It is known that similar compounds can act as catalysts in chemical reactions, facilitating the transformation of reactants into products .
Biochemical Pathways
In the case of similar compounds, they have been used in the preparation of dinuclear μ-carbonato-dicopper (ii) species .
Result of Action
Similar compounds have been used in the preparation of homodimeric asymmetric monomethine cyanine dyes during the bisquaternization process .
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N,N’,N’,2-Pentamethylpropane-1,3-diamine can be synthesized through several methods. One common method involves the methylation of propane-1,3-diamine using methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone under reflux conditions .
Industrial Production Methods
In industrial settings, the production of N,N,N’,N’,2-Pentamethylpropane-1,3-diamine often involves continuous flow processes to ensure high yield and purity. The process may include the use of fixed-bed reactors and catalysts to facilitate the methylation reaction. The reaction conditions are optimized to achieve maximum conversion rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
N,N,N’,N’,2-Pentamethylpropane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce secondary amines .
Scientific Research Applications
N,N,N’,N’,2-Pentamethylpropane-1,3-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a catalyst in various organic reactions.
Biology: The compound is studied for its potential use in drug delivery systems and as a building block for biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
N,N,N’,N’-Tetramethyl-1,3-propanediamine: Similar in structure but with fewer methyl groups.
N,N,N’,N’,2-Tetramethylpropane-1,3-diamine: Lacks one methyl group compared to N,N,N’,N’,2-Pentamethylpropane-1,3-diamine.
Uniqueness
N,N,N’,N’,2-Pentamethylpropane-1,3-diamine is unique due to its high degree of methylation, which imparts distinct steric and electronic properties. These properties make it particularly useful in applications requiring strong nucleophilicity and stability under various reaction conditions .
Properties
IUPAC Name |
N,N,N',N',2-pentamethylpropane-1,3-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N2/c1-8(6-9(2)3)7-10(4)5/h8H,6-7H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYKOFBRSFFWOSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)C)CN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4070908 | |
Record name | 1,3-Propanediamine, N,N,N',N',2-pentamethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4070908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67952-96-9 | |
Record name | N1,N1,N3,N3,2-Pentamethyl-1,3-propanediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67952-96-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Propanediamine, N1,N1,N3,N3,2-pentamethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067952969 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Propanediamine, N1,N1,N3,N3,2-pentamethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,3-Propanediamine, N,N,N',N',2-pentamethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4070908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N,N',N',2-pentamethylpropane-1,3-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.739 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N,N,N',N',2-Pentamethyl-1,3-propanediamine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HB46KP7R5E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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